molecular formula C16H15N3O4S3 B2489550 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 1002483-87-5

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2489550
CAS No.: 1002483-87-5
M. Wt: 409.49
InChI Key: JCRHRWUZYWOSBQ-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and sulfonamide groups

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

Future Directions

Thiophene-based analogs, such as 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and thiophene intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction requires a palladium catalyst and a boron reagent, and it is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide groups would yield sulfonic acids, while reduction of the pyridazine ring would produce dihydropyridazine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the pyridazine and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide is unique due to the combination of its structural features, which include both pyridazine and thiophene rings, as well as sulfonamide groups. This combination imparts unique chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-11-6-9-16(24-11)26(22,23)19-13-5-3-4-12(10-13)14-7-8-15(18-17-14)25(2,20)21/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRHRWUZYWOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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